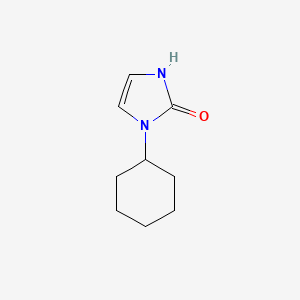

3-cyclohexyl-1H-imidazol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-cyclohexyl-1H-imidazol-2-one |

InChI |

InChI=1S/C9H14N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) |

InChI Key |

ORHUTCSWNIEAEI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=CNC2=O |

Canonical SMILES |

C1CCC(CC1)N2C=CNC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclohexyl 1h Imidazol 2 One and Its Derivatives

Strategies for the Formation of Imidazol-2-one Ring Systems

The construction of the imidazol-2-one ring can be achieved through various synthetic routes. Modern approaches prioritize efficiency, selectivity, and mild reaction conditions, moving away from traditional methods that often require harsh reagents and high temperatures. acs.org

Base-Catalyzed Intramolecular Hydroamidation Approaches

A significant advancement in imidazol-2-one synthesis is the use of base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov This atom- and step-economical approach provides a powerful and direct route to richly decorated five-membered cyclic ureas. acs.org

The cyclization of propargylic ureas to form imidazol-2-ones is a mechanistically intriguing process. Density Functional Theory (DFT) studies have shed light on the reaction pathway, suggesting that for the formation of imidazol-2-ones, a base-mediated isomerization of the propargylic urea (B33335) to an allenamide intermediate is the most feasible route. acs.orgnih.govresearchgate.net This is followed by a 5-exo-dig cyclization.

The proposed mechanism involves the following key steps:

Deprotonation: The base removes a proton from the urea nitrogen.

Isomerization: The resulting anion isomerizes to form an allenamide intermediate.

Cyclization: Intramolecular nucleophilic attack of the nitrogen onto the central carbon of the allene (B1206475) system occurs.

Protonation: Subsequent protonation yields the final imidazol-2-one product.

In contrast, the formation of the saturated imidazolidin-2-one ring from related substrates proceeds via a non-assisted cyclization of the deprotonated urea. acs.org

The choice of catalyst is crucial for the efficiency and selectivity of the hydroamidation reaction. Organo-catalysts, particularly phosphazene bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be highly effective. acs.orgnih.govorganic-chemistry.org BEMP has demonstrated superior activity compared to other organic bases such as guanidines and amidines. acs.orgnih.gov

The use of BEMP offers several advantages:

Mild Reaction Conditions: The reactions can be carried out at ambient temperature. acs.orgnih.gov

Short Reaction Times: In many cases, the reaction proceeds to completion in a matter of minutes. acs.orgnih.govresearchgate.net

High Yields and Selectivity: Excellent chemo- and regioselectivity are achieved, leading to high yields of the desired five-membered cyclic ureas. acs.orgnih.govorganic-chemistry.org

Broad Substrate Scope: The methodology tolerates a wide range of functional groups. acs.org

| Catalyst | Conditions | Reaction Time | Yield | Reference |

| BEMP (5 mol%) | MeCN, room temp | 1 min - 16 h | High to quantitative | acs.org |

| TBD (10 mol%) | MeCN, 100 °C | Not specified | Quantitative | researchgate.net |

| AgOTf (20 mol%) | Toluene, reflux | Not specified | Good | chemrevlett.com |

Table 1: Comparison of Catalysts for Imidazol-2-one Synthesis

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of imidazol-2-ones and their derivatives have been developed.

A highly efficient, step-economical protocol involves the direct reaction of propargylic amines with isocyanates to form a propargylic urea intermediate in situ, which then undergoes base-catalyzed cyclization to the corresponding imidazol-2-one. acs.orgchemrevlett.com This one-pot approach streamlines the synthesis by eliminating the need to isolate the urea intermediate. acs.org For instance, the reaction of a propargylamine (B41283) with an isocyanate in the presence of BEMP can directly yield the imidazol-2-one derivative. acs.org Similarly, silver catalysts have been employed for the one-pot acylation and cyclization of secondary propargylamines and isocyanates. chemrevlett.com This methodology has also been extended to a three-stage one-pot process starting from commercially available propargylic amines and isocyanates to form more complex structures. rsc.org

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step from three or more starting materials. rsc.orgijcce.ac.ir Various MCRs have been developed for the synthesis of highly substituted imidazole (B134444) derivatives. ijcce.ac.irresearchgate.net While not always directly yielding the 2-one structure, these methods often provide precursors that can be converted to the desired product. For example, a four-component, one-pot synthesis has been used to create novel conjugated indole-imidazole derivatives. ijcce.ac.ir Another MCR involves the reaction of amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines, some of which can be oxidized to the corresponding imidazoles. acs.org Furthermore, multicomponent reactions involving imidazole N-oxides, aldehydes, and CH-acids have been reported for the functionalization of the imidazole ring. beilstein-journals.org

Metal-Free Catalytic Systems for Imidazole-2-one Synthesis

The synthesis of imidazol-2-ones without the use of metal catalysts represents a significant advancement in green chemistry. Researchers have explored various metal-free approaches, including thermal rearrangements and organocatalyzed reactions.

One notable pathway involves the thermal rearrangement of imidazole N-oxide precursors. For instance, the heating of specific 1:1 complexes of N-substituted imidazole 3-oxides with hexafluoroacetone (B58046) hydrate (B1144303) (HFAH) can lead to isomerization, yielding imidazol-2-ones. researchgate.netsemanticscholar.org This transformation has been observed for complexes possessing a phenyl ring at the C(4) position of the imidazole ring, resulting in fair yields of the corresponding imidazol-2-one. researchgate.netsemanticscholar.org Similarly, the thermal rearrangement of 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-one has been noted as a side product in some reactions involving imidazole N-oxides. beilstein-journals.orgnih.gov

Organocatalysis provides another powerful metal-free strategy. The intramolecular hydroamidation of propargylic ureas can be catalyzed by a strong, non-nucleophilic base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to produce highly substituted imidazol-2-ones under ambient conditions. acs.org This method is characterized by its efficiency, with reactions often reaching completion in minutes. acs.org The process is believed to involve the formation of an allene intermediate, and density functional theory (DFT) calculations support a nonassisted cyclization of the deprotonated urea. acs.org

Below is a table summarizing these metal-free approaches.

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

| Imidazole 3-oxide-HFAH complex | Heating | Imidazol-2-one | Fair | researchgate.netsemanticscholar.org |

| Propargylic ureas | BEMP (5 mol%), MeCN, rt | Imidazol-2-one | Up to 98% | acs.org |

| 1-benzyl-4,5-dimethylimidazole N-oxide | Thermal rearrangement | 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one | Side Product | beilstein-journals.orgnih.gov |

Cyclization Reactions and Ring-Closing Methodologies

The formation of the imidazol-2-one ring is fundamentally a cyclization process. Various ring-closing strategies have been developed, often relying on the intramolecular reaction of suitably designed acyclic precursors.

A highly effective method is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This reaction proceeds via a 5-exo-dig cyclization and demonstrates excellent chemo- and regioselectivity for the five-membered ring system. acs.org The reaction tolerates a wide range of substituents, although it is sensitive to steric hindrance on the nitrogen atom adjacent to the triple bond. acs.org A one-pot synthesis starting from propargylic amines and isocyanates has also been successfully demonstrated, enhancing the method's step-economy. acs.org

Another relevant cyclization approach involves the reaction of diamines with a carbonylating agent. For the synthesis of saturated imidazolidin-2-ones, trans-(R,R)-1,2-diaminocyclohexane derivatives can be cyclized using carbonyldiimidazole (CDI). mdpi.com This reaction is efficient and proceeds under relatively mild conditions, with dichloromethane (B109758) (DCM) at 40 °C proving to be optimal. mdpi.com While this method directly produces the saturated analog, it highlights a key ring-closing strategy that can be adapted for the synthesis of unsaturated imidazol-2-ones.

Furthermore, intramolecular cyclization has been explored in related heterocyclic systems. For example, the silver-catalyzed 6-endo-dig cyclization of 2-alkynyl-substituted benzimidazoles has been used to create fused heterocyclic systems. nih.gov In these reactions, a bulky cyclohexyl group on the alkyne did not impede the cyclization, furnishing the desired product in excellent yield. nih.gov This demonstrates the robustness of cyclization reactions even with sterically demanding groups like cyclohexyl, a key feature for the synthesis of the title compound.

| Precursor Type | Reagent/Catalyst | Cyclization Type | Product | Yield | Reference |

| Propargylic Ureas | BEMP | 5-exo-dig Hydroamidation | Imidazol-2-ones | 62-98% | acs.org |

| Diamines | Carbonyldiimidazole (CDI) | Carbonylative Cyclization | Imidazolidin-2-ones | 55-81% | mdpi.com |

| 2-Alkynyl-benzimidazoles | Ag₂CO₃/TFA | 6-endo-dig Cyclization | Fused Imidazo-oxazinones | ~90% | nih.gov |

Functionalization and Derivatization Strategies at the Imidazol-2-one Core

N-Substitution Patterns, with Emphasis on 3-Cyclohexyl Incorporation

The substitution pattern on the nitrogen atoms of the imidazol-2-one ring is crucial for modulating its chemical and physical properties. The incorporation of a cyclohexyl group at the N(3) position is of particular interest.

The synthesis of N-bulky substituted imidazole derivatives, including those with cyclohexyl groups, has been achieved through the condensation of an appropriate amine (cyclohexylamine), formaldehyde, and an α-(hydroxyimino)ketone. researchgate.netsemanticscholar.org This method directly furnishes N(1)-cyclohexyl substituted imidazole 3-oxides, which can then be converted to other imidazole derivatives. researchgate.netsemanticscholar.org For example, 1-cyclohexyl-4,5-diphenyl-1H-imidazole 3-oxide has been synthesized and isolated. researchgate.net

While direct synthesis of 3-cyclohexyl-1H-imidazol-2-one is less commonly reported, related structures highlight the feasibility of incorporating this group. The synthesis of 1-cyclohexyl-3-[2-(1H-imidazol-4-yl)ethyl]urea involves the reaction of cyclohexyl isocyanate with an amine containing an imidazole group, demonstrating the compatibility of the cyclohexyl moiety in reactions forming urea-linked imidazole structures. evitachem.com In the realm of imidazole-2-thiones, which are structurally similar to imidazol-2-ones, N-cyclohexyl substitution has also been reported. nih.gov

The following table presents examples of N-cyclohexyl substituted imidazole precursors and related compounds.

| Compound Name | Synthetic Method | Key Feature | Reference |

| 1-Cyclohexyl-4,5-diphenyl-1H-imidazole 3-oxide | Condensation of cyclohexylamine, formaldehyde, and benzil (B1666583) monoxime | N(1)-cyclohexyl imidazole N-oxide precursor | researchgate.net |

| 1-Cyclohexyl-3-[2-(1H-imidazol-4-yl)ethyl]urea | Reaction of cyclohexyl isocyanate and histamine | Urea linkage with N-cyclohexyl group | evitachem.com |

| N-Cyclohexyl imidazole-2-thione derivative | Reaction of thiosemicarbazide (B42300) derivatives with α-bromo ketones | Thione analogue with N-cyclohexyl group | nih.gov |

Functionalization via Imidazole N-Oxide Intermediates

Imidazole N-oxides are exceptionally versatile intermediates for the synthesis and functionalization of the imidazole core. beilstein-journals.orgnih.govresearchgate.net They serve as precursors for various transformations, including the formation of imidazol-2-ones and C-H functionalization. researchgate.netsemanticscholar.orgbeilstein-journals.org The N-oxide moiety activates the imidazole ring, making positions C(2) and C(5) susceptible to nucleophilic attack and other modifications. d-nb.infouzh.ch

Nucleophilic Substitution of Hydrogen (SNH) Reactions

A significant advancement in imidazole chemistry is the direct functionalization of the C-H bond via Nucleophilic Substitution of Hydrogen (SNH) reactions, particularly on 2H-imidazole 1-oxide scaffolds. d-nb.infonih.gov These transformations are typically metal-free and allow for the introduction of various substituents at the C(5) position. mdpi.comnih.gov

The reaction proceeds through the addition of a nucleophile to the electrophilic C(5)–H bond of the 2H-imidazole 1-oxide. d-nb.info Two primary pathways have been identified for the subsequent step:

Addition–Elimination (SNH AE): In the presence of a deoxygenating agent, such as an acylating agent like acetyl chloride, the intermediate adduct undergoes elimination of the N-oxide function as a good leaving group (e.g., as AcOH). beilstein-journals.orgmdpi.com This results in a C(5)-functionalized 2H-imidazole. beilstein-journals.orgd-nb.info

Addition–Oxidation (SNH AO): In the presence of an oxidant like DDQ, the intermediate adduct is oxidized, leading to the formation of a C(5)-substituted 2H-imidazole 1-oxide, thereby retaining the N-oxide functionality. beilstein-journals.orgd-nb.info

A variety of nucleophiles have been successfully employed in these reactions, including organolithium reagents (e.g., pentafluorophenyllithium, carboranyllithium) and electron-rich arenes like polyphenols. beilstein-journals.orgd-nb.infonih.govnih.gov

| Reaction Type | Substrate | Nucleophile | Reagent | Outcome | Reference |

| SNH (AE) | 2H-Imidazole 1-oxide | Carboranyllithium | Acylating Agent | Deoxygenated C(5)-carboranyl-2H-imidazole | beilstein-journals.orgd-nb.info |

| SNH (AO) | 2H-Imidazole 1-oxide | Carboranyllithium | DDQ (Oxidant) | C(5)-carboranyl-2H-imidazole 1-oxide | beilstein-journals.orgd-nb.info |

| SNH | 2H-Imidazole 1-oxide | Polyphenols | - | C(5)-polyphenol-2H-imidazole 1-oxide | nih.gov |

| SNH (AE) | 2H-Imidazole 1-oxide | Thiophenols | Acetyl Chloride | C(5)-arylthio-2H-imidazole | mdpi.com |

Deoxygenation Pathways of Imidazole 3-Oxides

The removal of the oxygen atom from the imidazole N-oxide is a key transformation that can lead to the parent imidazole or other functionalized derivatives. Several deoxygenation methods have been reported.

Deoxygenation can occur concurrently with other functionalization reactions. As mentioned in the SNH(AE) pathway, the use of an acylating agent facilitates the elimination of the N-oxide group. beilstein-journals.orgd-nb.info Similarly, deoxygenative halogenation of 2-unsubstituted imidazole N-oxides at the C-2 position has been achieved using tosyl halides (TsHal). beilstein-journals.org This reaction proceeds through a cine-substitution mechanism on an O-acylated N-oxide intermediate. beilstein-journals.org

Direct deoxygenation can also be performed using classical reducing agents. For example, Raney-Nickel has been used for the smooth deoxygenation of 1,4,5-trisubstituted imidazole N-oxides to their corresponding imidazoles. uzh.ch Unexpected deoxygenation has also been observed in reactions with specific reagents like 2,2,4,4-tetramethylcyclobutane-1,3-dithione under certain conditions. core.ac.ukresearchgate.net

These deoxygenation strategies are crucial for converting the activated N-oxide intermediates into the final desired imidazole products, including precursors for this compound.

Regioselective Synthesis of Fused Heterocyclic Systems Containing the Imidazol-2-one Moiety

The regioselective synthesis of fused heterocyclic systems is crucial for creating structurally complex molecules with specific biological activities. beilstein-journals.org Several strategies have been developed to control the regioselectivity in reactions that form fused rings with an imidazol-2-one core.

One approach involves the intramolecular cyclization of appropriately substituted urea derivatives. For instance, a series of 4-(het)arylimidazolidin-2-ones were synthesized through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. This method demonstrates excellent regioselectivity and utilizes readily available starting materials. researchgate.net Quantum chemistry calculations and control experiments have been employed to rationalize the observed regioselectivity. researchgate.net

Another strategy focuses on the cyclization of functionalized imidazole precursors. Dihydroimidazo[5,1-c] beilstein-journals.orgCurrent time information in Minneapolis, MN, US.tandfonline.comtriazine-3,6(2H,4H)-dione derivatives, a new drug-like heterocyclic scaffold, were prepared by successive N3- and N1-alkylation of hydantoins, followed by regioselective thionation and subsequent cyclization under mild conditions. beilstein-journals.org This multi-step sequence allows for broad structural variation. beilstein-journals.org

Furthermore, transition-metal catalyzed reactions have proven effective in achieving regioselective synthesis. A cascade synthesis of N-fused imidazo[1,2-a]pyrimidines was developed using a copper/silver-catalyzed coupling reaction between 2-aminobenzimidazole, aldehydes, and alkynes. The resulting propargylamine intermediate undergoes a regioselective 6-endo-dig cyclization to form the fused heterocyclic system in good to excellent yields. nih.gov

Table 1: Examples of Regioselective Synthesis of Fused Imidazol-2-one Systems

| Starting Materials | Reaction Type | Fused System | Reference |

| (2,2-Diethoxyethyl)ureas, Aromatic/Heterocyclic C-nucleophiles | Acid-catalyzed cyclization/electrophilic substitution | 4-(Het)arylimidazolidin-2-ones | researchgate.net |

| Hydantoins | N-alkylation, thionation, cyclization | Dihydroimidazo[5,1-c] beilstein-journals.orgCurrent time information in Minneapolis, MN, US.tandfonline.comtriazine-3,6(2H,4H)-diones | beilstein-journals.org |

| 2-Aminobenzimidazole, Aldehydes, Alkynes | Copper/Silver-catalyzed cascade reaction | Imidazo[1,2-a]pyrimidines | nih.gov |

Combinatorial and Parallel Synthesis of this compound Libraries

Combinatorial and parallel synthesis techniques are powerful tools for rapidly generating large libraries of compounds for high-throughput screening and drug discovery. bioduro.comrroij.com These methods enable the systematic variation of substituents on a core scaffold, such as this compound, to explore structure-activity relationships.

Parallel Synthesis:

Parallel synthesis involves the simultaneous synthesis of a series of individual compounds in separate reaction vessels. bioduro.com This approach has been successfully applied to the synthesis of various heterocyclic libraries. For example, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through a five-step transformation followed by parallel amidation with a series of 12 aliphatic amines. mdpi.com Similarly, a 180-member library of insecticidal triazines was synthesized using a multigeneration approach in a parallel format. chimia.ch

Solution-phase parallel synthesis is a common technique, often employing multi-component reactions to build complexity and diversity. nih.gov The synthesis of dihydroindeno[1,2-c]isoquinoline libraries was achieved using a sequential Cu(I)/Pd(0)-catalyzed multi-component coupling and annulation protocol. nih.gov This highlights the adaptability of complex transition metal-catalyzed reactions to a parallel synthesis format. nih.gov

Combinatorial Libraries:

Combinatorial chemistry aims to create vast collections of compounds, known as libraries, which can be screened for biological activity. rroij.com One strategy involves the "split and mix" method, where beads are partitioned, reacted with different building blocks, and then recombined. rroij.com

A notable example is the creation of a tripeptide-like combinatorial library of approximately 125,000 compounds, arranged in 96 mixtures. nih.gov This library was designed for NMR-based screening and utilized a common N-terminal fragment coupled to various dipeptides. nih.gov Such mixture-based screening approaches allow for the efficient identification of initial hit compounds from a large chemical space. nih.gov

Table 2: Applications of Parallel and Combinatorial Synthesis for Imidazole-related Scaffolds

| Synthesis Type | Scaffold | Library Size | Key Features | Reference |

| Parallel Synthesis | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | 24 | Solution-phase, parallel amidation | mdpi.com |

| Parallel Synthesis | Dihydroindeno[1,2-c]isoquinolines | 111 | Sequential Cu(I)/Pd(0)-catalyzed multi-component reaction | nih.gov |

| Combinatorial Library | Tripeptide-like | ~125,000 | Mixture-based, NMR screening | nih.gov |

| Parallel Synthesis | Imidazo[5,1-b]thiazol-3-ones and Imidazo[5,1-b]thiazin-4-ones | 24 | Microwave-assisted, library-to-library conversion | acs.org |

Microwave-Assisted Synthetic Enhancements for Imidazole-2-one Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. derpharmachemica.commdpi.com This technology has been widely applied to the synthesis of imidazole and its derivatives, including those related to this compound.

Microwave irradiation can significantly enhance multi-component reactions (MCRs) for the synthesis of complex heterocyclic systems. For example, a one-pot, four-component cyclo-condensation reaction to produce functionalized 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives was efficiently carried out under solvent-free microwave conditions using a recyclable nanocatalyst. tandfonline.com This green chemistry approach highlights the benefits of combining MCRs with microwave heating. tandfonline.com

The synthesis of various substituted imidazoles has been achieved through microwave-assisted one-pot, three-component reactions. rsc.org Arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines can be reacted in the presence of molecular iodine under microwave irradiation to yield 2,3-disubstituted imidazo[1,2-a]pyridines in good to very good yields. rsc.org Similarly, the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives has been accomplished via a one-step, microwave-assisted reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using nitric acid as a catalyst and oxidizing agent. tandfonline.com

Microwave heating has also been effectively used in the synthesis of fused imidazole systems. A sequential two-step, one-pot synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives was developed using microwave irradiation, resulting in moderate to good yields with significantly reduced reaction times compared to conventional heating. nih.gov

Furthermore, solvent-free, microwave-assisted approaches offer an environmentally friendly route for synthesizing imidazole derivatives. The ring-opening reactions of phenyl glycidyl (B131873) ether with various imidazoles have been achieved rapidly and efficiently under microwave irradiation without the need for a solvent. mdpi.com

Table 3: Microwave-Assisted Synthesis of Imidazole-2-one Derivatives

| Reaction Type | Products | Catalyst/Reagent | Conditions | Key Advantages | Reference |

| One-pot, four-component cyclo-condensation | 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives | H3PW12O40@nano-TiO2 | Solvent-free, 300 W, 10 min | Green synthesis, high yield, short reaction time | tandfonline.com |

| One-pot, three-component reaction | 2,3-Disubstituted imidazo[1,2-a]pyridines | Molecular iodine | Microwave irradiation | Metal-free, good yields, short reaction time | rsc.org |

| One-step reaction | 2-Aryl-4,5-dicarbonitrile imidazole derivatives | Nitric acid | 500 W, 70°C, 5-8 min | Shorter reaction times, higher yields | tandfonline.com |

| Sequential two-step, one-pot reaction | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives | p-Toluenesulfonic acid | 100 W, 80°C, 30 min | Reduced reaction time, good yields | nih.gov |

| Epoxide ring-opening | α-(Phenoxymethyl)-1H-imidazole-1-ethanols | None | 120°C, 1 min | Solvent-free, rapid, efficient | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Cyclohexyl-1H-imidazol-2-one

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the number and type of magnetic environments in the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the protons on the cyclohexyl ring and the imidazol-2-one ring. The cyclohexyl protons typically appear as a series of broad, overlapping multiplets in the upfield region (approximately 1.1-2.2 ppm). The methine proton at the C1' position, directly attached to the nitrogen, is expected to be shifted further downfield (around 3.9-4.2 ppm) due to the deshielding effect of the adjacent nitrogen atom. The two vinyl protons on the C4 and C5 positions of the imidazol-2-one ring would appear as doublets in the downfield region (typically 6.5-7.5 ppm), with their coupling constant confirming their cis-relationship across the double bond. The N-H proton gives rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon (C2) of the imidazol-2-one ring is a key diagnostic signal, appearing significantly downfield in the range of 153-158 ppm. rsc.orgacs.org The two vinyl carbons (C4 and C5) are found in the 115-130 ppm region. The carbon atoms of the cyclohexyl ring resonate in the aliphatic region (25-58 ppm), with the C1' carbon attached to the nitrogen appearing the most downfield of this group due to the heteroatom's influence. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~155 |

| C4 | ~6.8 (d) | ~120 |

| C5 | ~6.9 (d) | ~118 |

| NH (Position 1) | ~8.0-10.0 (br s) | - |

| C1' | ~4.0 (m) | ~57 |

| C2'/C6' | ~1.8-2.1 (m) | ~34 |

| C3'/C5' | ~1.6-1.8 (m) | ~26 |

| C4' | ~1.2-1.4 (m) | ~25 |

While 1D NMR suggests a structure, 2D NMR techniques are essential for definitive proof of atomic connectivity. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a COSY spectrum would show correlations between the adjacent protons within the cyclohexyl ring, allowing for a sequential walk around the ring. It would also crucially show a cross-peak between the H4 and H5 protons of the imidazole (B134444) ring, confirming their proximity. oxinst.com

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond coupling). ox.ac.uk This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal around 4.0 ppm would correlate with the carbon signal at ~57 ppm, assigning them to C1' and H1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together molecular fragments. It shows correlations between protons and carbons over two or three bonds. youtube.com Crucial HMBC correlations would include the one between the H1' proton of the cyclohexyl ring and the C2 (carbonyl) and C4 carbons of the imidazol-2-one ring. This long-range correlation provides definitive evidence for the connection of the cyclohexyl substituent to the N3 position of the heterocyclic ring.

APT (Attached Proton Test) or DEPT: These experiments are used to determine the multiplicity of carbon atoms (C, CH, CH₂, CH₃). uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons (like C2) would be absent. This helps to distinguish the CH₂ groups of the cyclohexyl ring from the CH groups.

NMR spectroscopy can also provide insights into the dynamic and conformational behavior of the molecule in solution. The cyclohexyl ring is known to exist predominantly in a chair conformation, which undergoes rapid ring-flipping at room temperature, leading to averaged signals for the axial and equatorial protons.

Furthermore, hindered rotation around the N3-C1' bond could potentially lead to the existence of different rotational isomers (rotamers). Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. At lower temperatures, the rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each rotamer. Two-dimensional exchange spectroscopy (EXSY) or NOESY experiments can also be used to study these conformational exchanges and to determine the spatial proximity between protons, helping to define the preferred orientation of the cyclohexyl ring relative to the imidazole plane. researchgate.net

Vibrational Spectroscopy: FTIR and Raman Applications

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. They are particularly useful for identifying functional groups. mdpi.com

The vibrational spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

C=O Stretch: The most intense and characteristic absorption in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. This typically appears in the region of 1680-1720 cm⁻¹.

N-H Stretch: The stretching vibration of the N-H bond in the imidazole ring is expected to produce a band in the region of 3100-3300 cm⁻¹. This band is often broadened due to hydrogen bonding, especially in the solid state or in concentrated solutions. mdpi.com

C-H Stretch: The C-H stretching vibrations for the aliphatic cyclohexyl group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H stretches for the vinyl protons on the imidazole ring appear at higher wavenumbers, typically above 3000 cm⁻¹ (around 3030-3080 cm⁻¹).

C=C Stretch: The stretching vibration of the carbon-carbon double bond within the imidazol-2-one ring usually gives rise to a medium-intensity band in the 1600-1650 cm⁻¹ region.

Each part of the molecule contributes a unique fingerprint to the vibrational spectrum.

The cyclohexyl moiety is identified by its strong aliphatic C-H stretching bands (~2850-2960 cm⁻¹) and a characteristic CH₂ scissoring (bending) vibration near 1450 cm⁻¹. spectroscopyonline.com Other bending, wagging, and twisting vibrations of the CH₂ groups appear throughout the fingerprint region (below 1400 cm⁻¹).

The imidazol-2-one moiety is defined by the strong C=O stretch mentioned previously, the N-H stretch, and various ring stretching vibrations (C=C, C-N) between 1400-1650 cm⁻¹. C-H out-of-plane bending vibrations for the ring protons are also expected in the 800-950 cm⁻¹ region. A Raman spectrum would be particularly useful for observing the symmetric C=C stretching vibration, which is often weak in the IR spectrum. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

| Vibrational Mode | Functional Group/Moiety | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Imidazol-2-one | 3100-3300 | Medium, Broad |

| C-H Stretch (sp²) | Imidazol-2-one | 3030-3080 | Medium |

| C-H Stretch (sp³) | Cyclohexyl | 2850-2960 | Strong |

| C=O Stretch | Imidazol-2-one (Amide) | 1680-1720 | Strong, Sharp |

| C=C Stretch | Imidazol-2-one | 1600-1650 | Medium |

| C-H Bend | Cyclohexyl (Scissoring) | ~1450 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. acdlabs.com The fragmentation of this compound would likely involve the cleavage of the cyclohexyl ring and the imidazole ring. libretexts.org Common fragmentation pathways for cyclic compounds include the loss of small neutral molecules or radicals. gatech.edu For instance, the cyclohexyl group could undergo fragmentation to lose ethylene (B1197577) (C2H4) or other small hydrocarbon fragments. libretexts.org The imidazole ring, being an aromatic heterocycle, is relatively stable, but can also fragment under high energy conditions. libretexts.org

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]+ | C9H14N2O+ | 166 |

| [M - C2H4]+ | C7H10N2O+ | 138 |

| [M - C3H6]+ | C6H8N2O+ | 124 |

| [C6H11]+ | Cyclohexyl cation | 83 |

| [C4H5N2O]+ | Imidazolone (B8795221) ring fragment | 97 |

Note: This table is predictive and based on general fragmentation rules. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the cyclohexyl and imidazolone rings. It would confirm the substitution pattern and provide insights into the planarity or puckering of the rings. mdpi.comdoi.org The physical and chemical properties of molecular crystals are a combined function of molecular structure and the molecular crystal packing. chemrxiv.org

Elucidation of Tautomeric Forms in Crystalline State

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The imidazole ring in this compound can potentially exhibit tautomerism. uva.nlnih.gov Specifically, the proton on the nitrogen atom can reside on either of the two nitrogen atoms of the imidazole ring, leading to different tautomeric forms. nih.gov

X-ray crystallography can definitively identify which tautomeric form is present in the crystalline state. mdpi.com By locating the position of the hydrogen atom on the imidazole ring, the predominant tautomer can be established. mdpi.com In some cases, co-crystals containing different tautomeric forms may be observed. uva.nl The specific tautomer present in the solid state is often influenced by the intermolecular interactions within the crystal lattice. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netresearchgate.net X-ray crystallography provides a detailed map of these interactions. nih.gov

In the crystal structure of this compound, the N-H group of the imidazole ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. mdpi.comresearchgate.net This can lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal packing of similar compounds. mdpi.comresearchgate.net The cyclohexyl groups, being non-polar, are likely to be involved in van der Waals interactions with neighboring molecules. nih.gov Understanding the crystal packing is crucial as it influences physical properties such as melting point, solubility, and stability. chemrxiv.org

Table 2: Crystallographic Data (Hypothetical for this compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bonds | N-H···O |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. upi.edu This technique is particularly useful for identifying the presence of chromophores, which are functional groups that absorb light in the UV-Vis region. upi.edu

The this compound molecule contains a carbonyl group (C=O) and a C=C double bond within the imidazole ring, which act as chromophores. researchgate.netbath.ac.uk These chromophores are expected to give rise to absorption bands in the UV region. The absorption is due to electronic transitions, primarily n → π* and π → π* transitions. upi.edu The n → π* transition of the carbonyl group typically appears as a weak band at a longer wavelength, while the π → π* transition of the conjugated system appears as a strong band at a shorter wavelength. bath.ac.uk The solvent used can influence the position of these absorption bands. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| π → π | C=C-C=O | ~200-220 | High |

| n → π | C=O | ~270-300 | Low |

Note: The exact λmax and ε values are dependent on the solvent and the specific electronic environment of the chromophores.

Computational Chemistry and Theoretical Studies of 3 Cyclohexyl 1h Imidazol 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 3-cyclohexyl-1H-imidazol-2-one, DFT calculations have been instrumental in elucidating its fundamental characteristics. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. irjweb.comirjweb.com

Geometry Optimization and Conformational Energy Landscapes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. This yields the lowest energy structure and provides precise bond lengths and angles. nih.gov

The conformational landscape of the molecule, particularly concerning the orientation of the cyclohexyl ring relative to the imidazol-2-one core, can be explored. Different conformers, such as those with the cyclohexyl ring in a chair or boat conformation, and various rotational isomers (rotamers), can be identified. By calculating the relative energies of these conformers, a conformational energy landscape can be constructed, revealing the most populated and energetically favorable shapes of the molecule under different conditions.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a valuable method for mapping the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate structures, a detailed reaction profile can be constructed. A key aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting reaction rates. This type of analysis has been applied to understand reactions like intramolecular hydroamidation in the synthesis of related imidazol-2-one structures. acs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to confirm molecular structures. For this compound, DFT can calculate the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. redalyc.org These theoretical predictions, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of complex experimental spectra. mdpi.com

Similarly, DFT can predict the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This information is invaluable for interpreting experimental IR spectra and confirming the presence of specific functional groups.

Molecular Dynamics Simulations for Conformational Sampling

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. researchgate.net These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes. nih.gov For this compound, MD simulations can reveal how the cyclohexyl ring flexes and rotates, and how these motions are coupled to the imidazol-2-one ring. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a solvent. The simulations can sample a wide range of conformations, providing a more complete understanding of the molecule's flexibility than static DFT calculations alone.

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties and reactivity. ethz.ch These descriptors are crucial for developing structure-activity relationships and for the computational screening of molecules.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.comwuxiapptec.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comphyschemres.org

Analysis of the molecular orbitals reveals the contribution of different atoms and groups to the HOMO and LUMO. For this compound, this analysis would show how the electronic character of the imidazol-2-one core and the cyclohexyl substituent contribute to the frontier orbitals, providing insight into which parts of the molecule are most likely to be involved in electron transfer processes. For related imidazole (B134444) derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 4.4 to 4.7 eV. irjweb.comirjweb.com

Table 1. Predicted Spectroscopic and Electronic Properties of Imidazole Derivatives

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -5.5293 eV | DFT B3LYP/6-311G(d,p) | irjweb.com |

| LUMO Energy | -0.8302 eV | DFT B3LYP/6-311G(d,p) | irjweb.com |

| HOMO-LUMO Gap | 4.6991 eV | DFT B3LYP/6-311G(d,p) | irjweb.com |

| HOMO-LUMO Gap | 4.4871 eV | B3LYP/6-311++G | irjweb.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This approach provides a quantitative description of bonding interactions, electron density distribution, and the stabilizing effects of charge delocalization within a molecule. tees.ac.ukresearchgate.net The analysis focuses on identifying donor-acceptor interactions, where electron density is transferred from an occupied Lewis-type orbital (the donor) to an unoccupied non-Lewis orbital (the acceptor), typically an antibonding or Rydberg orbital. researchgate.net

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated using second-order perturbation theory. tees.ac.uk A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific electron delocalization. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. nih.gov

For this compound, NBO analysis can elucidate the electronic structure by quantifying key intramolecular interactions. Significant delocalization is expected from the nitrogen lone pairs into the antibonding orbitals of the carbonyl group (C=O) and the C=C double bond within the imidazole ring. The analysis would reveal the strength of these conjugative and hyperconjugative effects. For instance, the interaction between the lone pair of the N1 nitrogen atom and the π* antibonding orbital of the C4=C5 bond contributes to the stability of the heterocyclic ring. Similarly, the interaction of the N3 lone pair with the π* orbital of the C2=O carbonyl group is a significant resonance feature. The cyclohexyl substituent's C-C and C-H bonds can also act as donors to adjacent antibonding orbitals, although these hyperconjugative interactions are typically weaker.

Below is a table representing hypothetical but expected NBO analysis findings for this compound, based on studies of similar heterocyclic systems. researchgate.netnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C4-C5) | High | π-conjugation |

| LP (N1) | π* (C2=O) | Moderate | Resonance |

| LP (N3) | π* (C2=O) | High | Resonance |

| π (C4-C5) | π* (C2=O) | Moderate | π-conjugation |

| σ (C-H) of cyclohexyl | σ* (C-N) of ring | Low | Hyperconjugation |

| This table is illustrative and presents expected interactions and their relative strengths. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. henriquecastro.info Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.de Green areas represent neutral or zero potential.

In the case of this compound, the MEP surface provides clear insights into its chemical reactivity. The most prominent region of negative electrostatic potential is expected around the carbonyl oxygen atom (C=O) due to the high electronegativity of oxygen and the presence of its lone pair electrons. This red-colored region signifies the primary site for interactions with electrophiles or proton donors.

Conversely, the most positive electrostatic potential (blue region) will be located around the hydrogen atom attached to the N1 nitrogen (the N-H group), making it the most likely site for deprotonation by a base. uni-muenchen.de The hydrogen atoms on the cyclohexyl ring will also exhibit a degree of positive potential, though less intense than the N-H proton. The imidazole ring itself will display a more complex potential distribution, reflecting the interplay of the electronegative nitrogen atoms and the delocalized π-electron system.

The table below summarizes the predicted MEP regions and their chemical implications for this compound.

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Implied Reactivity |

| Carbonyl Oxygen (C=O) | Red | Most Negative | Site for electrophilic attack, protonation, H-bond acceptor |

| N-H Proton | Blue | Most Positive | Site for nucleophilic attack, deprotonation, H-bond donor |

| Cyclohexyl Hydrogens | Light Blue/Green | Slightly Positive | Weak electrophilic centers |

| Imidazole Ring (C=C) | Green/Yellow | Neutral to Negative | Potential for interactions with π-stacking systems |

| This table provides a predictive summary of the MEP surface characteristics. |

Tautomerism and Isomerism Investigations of Imidazol-2-one Systems

Isomerism describes compounds with the same molecular formula but different structural arrangements. litfl.com Imidazol-2-one systems can exhibit several forms of isomerism and tautomerism, which are crucial for understanding their chemical behavior and biological activity. nju.edu.cnresearchgate.net

Tautomerism: Prototropic tautomerism, involving the migration of a proton, is a key feature of the imidazol-2-one core. The primary tautomeric equilibrium for this compound is the keto-enol tautomerism.

Keto form (Amide): This is the this compound structure, which contains a carbonyl group (C=O). This form is generally the more stable tautomer.

Enol form (Iminol): This tautomer, 3-cyclohexyl-2-hydroxy-1H-imidazole, is formed by the migration of the N1-proton to the carbonyl oxygen. It contains a hydroxyl group and a C=N double bond.

Other Prototropic Tautomers: Migration of the N-H proton to the C4 or C5 carbon atoms could theoretically lead to other tautomeric forms, though these are generally much less stable. The presence of the methyl group at the N1 position in some derivatives can eliminate certain tautomeric possibilities. vulcanchem.com

Isomerism:

Constitutional Isomerism: For the broader class of cyclohexyl-imidazolones, constitutional isomers can exist where the cyclohexyl group is attached at different positions on the imidazole ring (e.g., N1, C4, or C5).

Conformational Isomerism: The flexible cyclohexyl ring can exist in different conformations, primarily the stable "chair" form and the less stable "boat" and "twist-boat" forms. The interconversion between these conformers represents a type of dynamic isomerism. The orientation of the cyclohexyl group relative to the imidazole ring (axial vs. equatorial attachment) also leads to distinct conformers with different steric profiles and energies.

Geometric (Cis-Trans) Isomerism: While not directly applicable to the single molecule of this compound, related systems with multiple imidazole units or specific substitution patterns can exhibit cis-trans isomerism. nju.edu.cn This arises from restricted rotation around a bond, often due to steric hindrance, leading to different spatial arrangements of substituents. nju.edu.cn

The study of these isomeric and tautomeric forms is often carried out using computational methods (like DFT) to determine the relative energies and stability of each species, complemented by spectroscopic techniques like NMR. researchgate.netmdpi.com

The following table outlines the main types of isomerism relevant to imidazol-2-one systems.

| Isomerism Type | Description | Example in Imidazol-2-one Systems |

| Tautomerism | Interconversion of constitutional isomers, usually by proton migration. litfl.com | Keto (imidazol-2-one) ⇌ Enol (2-hydroxy-imidazole) equilibrium. |

| Conformational Isomerism | Different spatial arrangements of atoms due to rotation around single bonds. | Chair and boat conformations of the cyclohexyl ring. |

| Geometric Isomerism | Different spatial arrangements of groups around a bond with restricted rotation (e.g., C=C or sterically hindered C-C). litfl.comnju.edu.cn | Can occur in dimeric or polymeric imidazole structures (cis/trans isomers). nju.edu.cn |

Reactivity and Reaction Mechanism Studies of 3 Cyclohexyl 1h Imidazol 2 One

Electrophilic and Nucleophilic Reactivity at Imidazole (B134444) Ring Positions

The imidazole ring in 3-cyclohexyl-1H-imidazol-2-one is amphoteric, meaning it can react with both electrophiles and nucleophiles. thieme-connect.de The presence of two nitrogen atoms and the carbonyl group at the C2 position significantly influences the electron distribution within the ring, dictating the preferred sites for chemical reactions.

Electrophilic Attack:

The N1 and N3 positions of the imidazole ring are susceptible to electrophilic attack. However, the bulky cyclohexyl group at the N3 position sterically hinders electrophilic attack at this site. Therefore, electrophiles preferentially attack the N1 position. The C4 and C5 positions can also undergo electrophilic substitution, although this typically requires activation of the ring.

Nucleophilic Attack:

The C2 carbon, bonded to two nitrogen atoms and an oxygen atom, is the most electrophilic carbon in the ring and is thus the primary site for nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, under certain conditions, nucleophilic substitution of hydrogen can occur at the C4 and C5 positions, particularly when the ring is activated by electron-withdrawing groups. researchgate.net

Research has shown that imidazole N-oxides can act as nucleophiles in Michael-type addition reactions. beilstein-journals.org For instance, 2-unsubstituted imidazole N-oxides react with ethyl cyanoacetate (B8463686) in the presence of an aldehyde catalyst. beilstein-journals.org In this reaction, the imidazole N-oxide acts as a C-nucleophile. beilstein-journals.org

The reactivity of the imidazole ring can be summarized in the following table:

| Position | Type of Reactivity | Influencing Factors |

| N1 | Electrophilic | Less sterically hindered compared to N3. |

| C2 | Nucleophilic | Highly electrophilic due to adjacent N and O atoms. |

| N3 | Electrophilic | Sterically hindered by the cyclohexyl group. |

| C4/C5 | Electrophilic/Nucleophilic | Requires ring activation for substitution reactions. researchgate.net |

Carbon-Hydrogen (C-H) Bond Activation Strategies

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering a more atom-economical and efficient way to create complex molecules. acs.org In the context of this compound, C-H bond activation strategies primarily focus on the imidazole ring and the cyclohexyl substituent.

Transition metal catalysis is a common method for C-H activation. acs.org A directing group, which is a Lewis-basic group that can coordinate to the transition-metal catalyst, is often used to guide the reaction to a specific C-H bond. acs.org In the case of this compound, the imidazole nitrogen atoms can act as directing groups.

Recent studies have demonstrated the use of rhodium(III)-catalyzed C-H activation for the synthesis of spiro-[imidazole-indene] derivatives from 2H-imidazoles and 1,3-diynes. bohrium.com This methodology allows for the construction of complex spirocyclic frameworks. bohrium.com While this study does not specifically use this compound, the principles can be applied to this molecule.

Another approach involves the intramolecular C-H activation of N-heterocyclic carbene (NHC) ligands in ruthenium complexes. researchgate.net For example, thermolysis of Ru(IMes)(dppp)(CO)H2 (where IMes is 1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene) leads to intramolecular C-H bond activation of the NHC ligand. researchgate.net

The following table summarizes some of the C-H activation strategies that could be applied to this compound:

| Strategy | Catalyst | Directing Group | Activated C-H Bond |

| Transition-Metal Catalysis | Rh(III), Ru(II) | Imidazole Nitrogen | Imidazole ring C-H, Cyclohexyl C-H |

| Intramolecular C-H Activation | Ruthenium complexes | N-heterocyclic carbene | N-alkyl group C-H |

Cycloaddition Reactions Involving the Imidazol-2-one Moiety

Cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the construction of cyclic compounds. The imidazol-2-one moiety can participate in various cycloaddition reactions, acting as either a 1,3-dipole or a dipolarophile.

One notable example is the [3+2] cycloaddition reaction of imidazole N-oxides with various dipolarophiles. beilstein-journals.org Imidazole N-oxides can behave as 1,3-dipoles and react with electron-deficient alkenes or alkynes to form fused heterocyclic systems. beilstein-journals.org For instance, the reaction of 2-unsubstituted imidazole N-oxides with ethyl cyanoacetate proceeds via a [3+2] cycloaddition mechanism to yield ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. beilstein-journals.org

The imidazol-2-one ring itself can also act as a dipolarophile. In the presence of a suitable 1,3-dipole, such as a nitrone, the double bond of the imidazol-2-one can undergo a [3+2] cycloaddition to form a new five-membered ring. nih.gov

The following table outlines the types of cycloaddition reactions involving the imidazol-2-one moiety:

| Reaction Type | Role of Imidazol-2-one | Reactant Partner | Product |

| [3+2] Cycloaddition | 1,3-Dipole (as N-oxide) | Alkene/Alkyne | Fused heterocyclic system beilstein-journals.org |

| [3+2] Cycloaddition | Dipolarophile | Nitrone | Spirocyclic or fused isoxazolidine (B1194047) nih.gov |

| [3+2] Cycloaddition | 1,3-Dipole Precursor | Ylidene | Unstable cycloadduct beilstein-journals.org |

Influence of the 3-Cyclohexyl Substituent on Reaction Selectivity and Rate

The 3-cyclohexyl substituent plays a crucial role in modulating the reactivity and selectivity of reactions involving the imidazol-2-one core. Its influence is primarily attributed to steric and electronic effects.

Steric Effects:

The bulky nature of the cyclohexyl group can significantly hinder the approach of reactants to the N3 and C4 positions of the imidazole ring. This steric hindrance can lead to enhanced regioselectivity in reactions. For example, in electrophilic substitution reactions, the electrophile will preferentially attack the less hindered N1 and C5 positions.

In a study on the synthesis of imidazole-2-thiones, it was observed that steric effects from substituents at the N3 position influenced the yield of the product. beilstein-journals.org Similarly, in cycloaddition reactions, the steric bulk of the N-substituent can affect the stereochemical outcome of the reaction. nih.gov

Electronic Effects:

The cyclohexyl group is an electron-donating group, which can influence the electron density of the imidazole ring. This can affect the rate of both electrophilic and nucleophilic reactions. An increase in electron density at the nitrogen atoms can enhance their nucleophilicity, while the effect on the electrophilicity of the C2 carbon is more complex.

Research on the synthesis of imidazolidin-2-ones showed that the electronic properties of substituents on the starting materials affected the reaction yields. mdpi.com Electron-donating groups were found to influence the formation of the diamine intermediate and its subsequent cyclization. mdpi.com

The combined steric and electronic effects of the 3-cyclohexyl group are summarized in the table below:

| Effect | Influence on Reactivity |

| Steric Hindrance | Directs attack to less hindered positions (N1, C5). Influences stereoselectivity in cycloaddition reactions. nih.gov Can decrease reaction rates. |

| Electron-Donating Nature | Increases nucleophilicity of nitrogen atoms. Can affect the rate of electrophilic and nucleophilic reactions. mdpi.com |

Coordination Chemistry and Metal Complexation of 3 Cyclohexyl 1h Imidazol 2 One Derivatives

Imidazol-2-one as a Ligand in Transition Metal Complexes

Imidazol-2-one and its derivatives, including 3-cyclohexyl-1H-imidazol-2-one, function as effective ligands in the formation of transition metal complexes. The imidazole (B134444) ring is a fundamental heterocyclic motif in coordination chemistry. wikipedia.org Typically, the imine nitrogen atom of the imidazole ring, being the most basic site, is the primary point of coordination to the metal ion. wikipedia.org Imidazole is generally classified as a pure sigma-donor, two-electron ligand. wikipedia.org

Complexes have been reported with a wide range of transition metals, including but not limited to copper(II), nickel(II), zinc(II), palladium(II), chromium(III), and cobalt(II). wikipedia.orgrsc.orgazjournalbar.com The coordination of a metal ion to one of the imidazole nitrogen atoms can promote the deprotonation of the other N(1)H group, leading to the formation of bridging imidazolato residues and polynuclear complexes. rsc.org Depending on the specific metal and reaction conditions, various geometries can be achieved, such as octahedral and tetrahedral structures. azjournalbar.com For instance, studies on 1H-imidazole complexes have shown the formation of octahedral geometries for Cr(III) and Co(II) and tetrahedral for Zn(II). azjournalbar.com The versatility of the imidazole core allows for its incorporation into more complex ligand systems, such as bidentate ligands that can chelate to a metal center. google.com

Synthesis and Characterization of Metal Complexes (e.g., Palladium(II) Complexes)

The synthesis of metal complexes with imidazol-2-one derivatives can be achieved through several routes. A common method involves the direct reaction of the ligand with a suitable metal salt. For example, palladium(II) complexes can be prepared by reacting a substituted imidazole ligand with a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov Another synthetic strategy is carbene transfer, where an N-heterocyclic carbene (NHC) ligand is transferred from a silver(I) complex to a palladium center. rsc.orgresearchgate.net

Characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand framework and to observe changes upon coordination to the metal. azjournalbar.comnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. nih.govresearchgate.net

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized complexes. azjournalbar.comnih.gov

Below is a table summarizing the synthesis of representative palladium(II) complexes with related imidazole-based ligands.

| Complex Formula | Ligand Precursor | Metal Precursor | Key Characterization Findings |

| (PDCIpr)Pd(MeCN)₂ | 1,1'-(Pyridine-2,6-diyl)bis(3-isopropyl-1H-imidazol-1-ium) | Pd(OAc)₂ | ¹H NMR (CD₃CN): δ 8.45 (t, 1H), 7.94 and 7.51 (2 × d, 2H), 7.69 (d, 2H), 4.71 (septet, 2H), 1.59 (d, 12H). nih.govESI-MS: [M–2PF₆]²⁺ m/z calculated for C₁₉H₂₄N₆Pd: 221.0549; found: 221.0552. nih.gov |

| (C–N)Pd(Cl)₂ | 3-methyl-1-{2-(2,6-diisopropylphenylimino)propyl}imidazolium chloride | (COD)Pd(Cl)₂ | X-ray Structure: Verifies the chelating nature of the iminocarbene ligand. The molecule adopts a boat conformation with Pd and the CH₂ link in apical positions. rsc.org The ligand acts as a C,N-chelating system. rsc.org |

| [PdCl₂(L¹)] (L¹ = 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine) | 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine | Pd(II) derivative | Characterization: The ligand L¹ acts as an N,N-bidentate ligand, coordinating to the palladium center in a chelate fashion through the pyridyl nitrogen and the pyridine-like nitrogen atom of the imidazo[1,5-a]pyridine (B1214698) core. rsc.org Detailed spectroscopic and elemental analysis confirmed the structure. rsc.org |

Role of Imidazol-2-one and its N-oxides as Precursors for N-Heterocyclic Carbenes (NHCs)

Imidazol-2-ones and particularly their N-oxide derivatives are significant precursors for the synthesis of N-heterocyclic carbenes (NHCs). mdpi.combeilstein-journals.org NHCs are a class of stable carbenes that have become ubiquitous ancillary ligands in organometallic chemistry and catalysis since their isolation in 1991. beilstein-journals.org The most common NHCs are based on imidazol-2-ylidene and imidazolin-2-ylidene scaffolds. beilstein-journals.org

The pathway from imidazol-2-one N-oxides to NHCs typically involves a multi-step process:

Alkylation: 2-unsubstituted imidazole N-oxides are alkylated, for instance with benzyl (B1604629) bromide, to form (N-alkoxy)imidazolium salts. mdpi.combeilstein-journals.org

Deprotonation: The resulting imidazolium (B1220033) salt is treated with a base, such as triethylamine, to remove the acidic proton at the C2 position of the imidazole ring, generating the free NHC intermediate in situ. mdpi.combeilstein-journals.orgbeilstein-journals.org

Trapping/Complexation: The highly reactive NHC intermediate can be "trapped" to prove its formation or used directly to form metal complexes. A common trapping reaction involves elemental sulfur, which reacts with the carbene to yield a stable, non-enolizable imidazole-2-thione. mdpi.combeilstein-journals.org Alternatively, the in situ generated NHC can be directly coordinated to a transition metal center to form an NHC complex. beilstein-journals.org

These NHC ligands, derived from imidazol-2-one precursors, are highly valued for their strong σ-donating properties and their ability to form robust bonds with transition metals, leading to catalytically active species for a wide range of chemical transformations. beilstein-journals.orgnih.gov

Investigation of Coordination Modes and Supramolecular Assemblies

The coordination of imidazol-2-one derivatives to metal centers can occur through various modes, influencing the final architecture of the resulting complex. While simple 1H-imidazole typically acts as a monodentate ligand coordinating through its imine nitrogen, azjournalbar.com functionalized derivatives can exhibit more complex behavior. By incorporating other donor groups, imidazol-2-one-based molecules can act as bidentate or polydentate ligands, leading to chelate complexes with enhanced stability. google.comrsc.orgrsc.org

Beyond the structure of individual molecules, a key area of investigation is the self-assembly of these metal complexes into larger, well-defined supramolecular structures. birmingham.ac.uk This process, driven by the directional nature of coordination bonds, allows for the construction of complex architectures like coordination polymers, cages, and two- or three-dimensional networks. nih.govresearchgate.netacs.org The final structure is determined by the geometry of the ligand and the preferred coordination geometry of the metal ion. nih.gov For example, angular dipyridyl ligands have been used to assemble 1D, 2D, and 3D coordination polymers with various metal salts. acs.org The principles of symmetry interaction and the use of hemilabile ligands are rational design strategies for creating high-symmetry coordination clusters and flexible assemblies. nih.gov These supramolecular ensembles are of great interest for their potential applications in areas such as molecular recognition, catalysis, and functional materials. nih.govresearchgate.net

Advanced Applications of 3 Cyclohexyl 1h Imidazol 2 One As a Chemical Intermediate

Role as a Privileged Scaffold in the Synthesis of Complex Heterocyclic Architectures

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The imidazole (B134444) ring system is a well-established privileged scaffold due to its presence in numerous biologically active natural products and synthetic drugs. nih.govmdpi.com The unique electronic properties of the imidazole ring, including its aromaticity and ability to participate in hydrogen bonding as both a donor and acceptor, contribute to its promiscuous binding capabilities.

The incorporation of a cyclohexyl group at the N-3 position of the imidazol-2-one core in 3-cyclohexyl-1H-imidazol-2-one introduces a lipophilic and conformationally flexible element. This substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules derived from this scaffold. The cyclohexyl group can enhance membrane permeability and metabolic stability, while also providing a vector for exploring steric interactions within protein binding pockets.

While direct and extensive literature on the use of this compound as a privileged scaffold for generating complex heterocyclic architectures is not abundant, its potential can be inferred from the vast body of research on other substituted imidazoles. enamine.net The imidazol-2-one core can be functionalized at various positions to generate a diverse array of derivatives. For instance, the C4 and C5 positions of the imidazole ring can undergo electrophilic substitution, while the N1-position can be alkylated or arylated to introduce further diversity.

Table 1: Potential Diversification of the this compound Scaffold

| Position of Modification | Type of Reaction | Potential Functional Groups Introduced | Resulting Heterocyclic Architectures |

|---|---|---|---|

| C4/C5 | Electrophilic Substitution | Halogens, Nitro, Acyl | Fused imidazoles, Polycyclic systems |

| N1 | Alkylation/Arylation | Alkyl chains, Aryl groups, Heteroaryl groups | Bi-heterocyclic systems |

| C2-carbonyl | Nucleophilic Addition | Grignard reagents, Organolithium reagents | Spirocyclic imidazoles, Chiral centers |

Integration into Multi-Component Reaction Sequences for Diversified Product Generation

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org These reactions are highly atom-economical and offer a rapid and efficient route to diverse chemical libraries. nih.gov The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR that is used to synthesize fused imidazo[1,2-a]-heterocycles. researchgate.netnih.gov

The relevance of the cyclohexyl moiety in this context is highlighted by studies that have successfully employed cyclohexyl isocyanide as a component in the GBB reaction. beilstein-journals.orgnih.gov This suggests a strong potential for integrating this compound or its synthetic precursors into similar MCR sequences. For example, a hypothetical MCR could involve the reaction of an amino-functionalized derivative of this compound with an aldehyde and an isocyanide to generate a library of complex, fused heterocyclic systems.

The diversification potential of such an approach is immense, as the properties of the final products can be systematically varied by changing each of the three components in the MCR. This strategy allows for the rapid exploration of a large chemical space to identify molecules with desired biological activities or material properties.

Table 2: Hypothetical Groebke-Blackburn-Bienaymé Reaction for Product Diversification

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Potential Product Class |

|---|---|---|---|

| Amino-functionalized this compound | Benzaldehyde | tert-Butyl isocyanide | Fused Imidazo-pyridines |

| Amino-functionalized this compound | Furfural | Cyclohexyl isocyanide | Fused Imidazo-pyrazines |

| Amino-functionalized this compound | Pyridine-2-carboxaldehyde | Benzyl (B1604629) isocyanide | Fused Imidazo-pyrimidines |

Precursor for the Synthesis of Novel Organometallic Compounds

The field of organometallic chemistry has witnessed significant growth, with applications ranging from catalysis to materials science and medicine. Imidazole and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. wikipedia.orgnih.gov The nitrogen atoms of the imidazole ring can act as sigma-donors, and the ring itself can be part of a larger conjugated system that influences the electronic properties of the metal center.

While specific examples of organometallic complexes derived from this compound are not readily found in the literature, the structural features of this compound suggest its potential as a versatile ligand. The imidazol-2-one core could coordinate to a metal center through one of its nitrogen atoms. Furthermore, the exocyclic oxygen atom of the carbonyl group could also participate in coordination, leading to bidentate chelation. The cyclohexyl group, while not directly involved in coordination, would influence the steric and electronic properties of the resulting organometallic complex.

Another intriguing possibility lies in the conversion of the imidazol-2-one to an N-heterocyclic carbene (NHC). NHCs are a class of powerful ligands that have revolutionized the field of catalysis. acs.org The deprotonation of the corresponding imidazolium (B1220033) salt of this compound could potentially yield a novel NHC ligand with a unique steric profile conferred by the cyclohexyl substituent.

Table 3: Potential Coordination Modes of this compound in Organometallic Complexes

| Coordination Mode | Potential Metal Partners | Potential Applications |

|---|---|---|

| Monodentate (via N1) | Ruthenium, Rhodium, Iridium | Catalysis, Anticancer agents |

| Bidentate (via N1 and O2) | Palladium, Platinum, Copper | Catalysis, Luminescent materials |

| N-Heterocyclic Carbene | Gold, Palladium, Ruthenium | Cross-coupling reactions, Metathesis |

Development of Building Blocks for Combinatorial Libraries

Combinatorial chemistry is a high-throughput approach used to synthesize and screen large libraries of compounds for drug discovery and materials development. nih.gov This methodology relies on the use of a diverse set of "building blocks" that can be systematically combined to generate a vast number of unique products. lifechemicals.com A desirable building block should possess several key features, including at least one reactive functional group for covalent attachment to a solid support or another building block, and a diverse range of structural and physicochemical properties.

This compound is well-suited to serve as a building block for combinatorial libraries. The N-H group at the N1 position provides a reactive handle for derivatization. The presence of both a polar imidazol-2-one core and a nonpolar cyclohexyl group imparts a degree of amphiphilicity, which can be advantageous for solubility and biological interactions.

The true power of this compound as a building block lies in the diversity that can be generated from it. The imidazole ring can be further functionalized prior to or after its incorporation into a library, and a wide variety of substituents can be introduced at the N1 position. This modularity allows for the creation of focused or diverse libraries tailored to specific screening targets. The commercial availability of structurally similar compounds further underscores the feasibility of incorporating this scaffold into combinatorial synthesis workflows.

Table 4: Suitability of this compound as a Combinatorial Building Block

| Feature | Presence in this compound | Contribution to Library Diversity |

|---|---|---|

| Reactive Handle | N1-H | Allows for attachment and diversification |

| Structural Rigidity | Imidazol-2-one core | Provides a defined spatial orientation |

| Conformational Flexibility | Cyclohexyl group | Allows for adaptation to different binding sites |

| Physicochemical Properties | Polar and non-polar regions | Modulates solubility and permeability |

Q & A

Q. What are the established methods for synthesizing 3-cyclohexyl-1H-imidazol-2-one, and what are their comparative advantages?

The synthesis of this compound typically involves cyclization or substitution reactions. Key methodologies include:

- Microwave-assisted synthesis : This method accelerates reaction kinetics and improves yield by reducing side reactions. For example, Chawla et al. (2012) demonstrated microwave irradiation for imidazole derivatives, achieving >80% yield under optimized conditions .

- Nucleophilic substitution : Antonova et al. (2015) reported alkylation of imidazol-2-ones with cyclohexyl halides in polar aprotic solvents (e.g., DMF), requiring catalytic bases like K₂CO₃ .